CYP17A1 Inhibitory Potency: Head-to-Head Comparison with Four Structural Analogs from Patent US9266880
In a unified patent assay measuring inhibition of human steroid 17-alpha-hydroxylase/17,20 lyase (CYP17A1), compound (3)—corresponding to CAS 667912-64-3—exhibited an IC50 of 41 nM. Under identical conditions (pH 7.2, 2°C, U-bottom 384-well optiplates with microsomal enzyme preparation), the closest more potent analog in the series, compound (7) (US9266880, 7), achieved an IC50 of 23 nM, while compound (4) yielded 50 nM and compound (8) yielded 76 nM [1][2]. This positions the target compound at an intermediate potency rank within the series, approximately 1.8-fold less potent than the series leader but 1.2- to 1.9-fold more potent than compounds (4) and (8), respectively. The data provide a quantitative basis for choosing among available analogs based on CYP17A1 potency requirements [3].
| Evidence Dimension | CYP17A1 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 41 nM (US9266880, compound 3; BDBM208945) |
| Comparator Or Baseline | Compound (7): IC50 = 23 nM; Compound (4): IC50 = 50 nM; Compound (8): IC50 = 76 nM |
| Quantified Difference | 1.8-fold less potent than compound (7); 1.2-fold more potent than compound (4); 1.9-fold more potent than compound (8) |
| Conditions | Human CYP17A1 microsomal assay, pH 7.2, 2°C, U-bottom 384-well optiplates, 15 µL final volume |
Why This Matters
For prostate cancer or steroidogenesis research where a specific CYP17A1 potency window is required, this compound offers an intermediate activity level that may balance efficacy against potential toxicity, distinct from both the more potent compound (7) and the weaker compounds (4) and (8).
- [1] BindingDB Entry BDBM208945: US9266880, compound 3; IC50 = 41 nM against CYP17A1. Available at: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=208945 View Source
- [2] BindingDB PrimarySearch_ki, Patent US9266880: comparative IC50 values for compounds 3, 4, 7, and 8 against CYP17A1. Available at: http://bdb2.ucsd.edu/jsp/dbsearch/PrimarySearch_patent.jsp?patent=US9266880 View Source
- [3] US Patent US9266880B2: Substituted azaindazole compounds as CYP17 inhibitors. Bristol-Myers Squibb, published 2016-02-23. View Source
